molecular formula C21H26N6O4S B2679137 4-(3-isopentyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 923367-27-5

4-(3-isopentyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide

Cat. No. B2679137
CAS RN: 923367-27-5
M. Wt: 458.54
InChI Key: ZGLQWVHURSGZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-isopentyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N6O4S and its molecular weight is 458.54. The purity is usually 95%.
BenchChem offers high-quality 4-(3-isopentyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-isopentyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity Studies

  • Synthesis of Sulfonamide Derivatives : Research includes the synthesis of new benzenesulfonamide derivatives, exploring their potential as inhibitors for various enzymes and their cytotoxic activities. For example, studies have synthesized derivatives demonstrating significant carbonic anhydrase (CA) inhibitory activities and potential anti-tumor properties (Gul et al., 2016; Tuğrak et al., 2020).

Anticancer and Enzyme Inhibition

  • Potential in Cancer Therapy : Certain benzenesulfonamide derivatives have shown promising anticancer activities in preclinical studies. For instance, modifications of these compounds have led to notable cytotoxic effects against various cancer cell lines, highlighting their potential in developing new anticancer therapies (Küçükgüzel et al., 2013; Balandis et al., 2021).

Molecular Docking and SAR Studies

  • Molecular Docking and SAR : Synthesis and evaluation of benzenesulfonamide-substituted compounds have also been paired with molecular docking and quantitative structure-activity relationship (QSAR) studies. These investigations help understand the molecular basis of the compounds' activities and guide the design of more potent and selective drug candidates (Tomorowicz et al., 2020).

Enzyme Inhibition for Drug Discovery

  • Enzyme Inhibition : The inhibition of enzymes like carbonic anhydrase and kynurenine 3-hydroxylase by benzenesulfonamide derivatives has been a focus of research, indicating potential applications in treating conditions like glaucoma, pain, and disorders related to abnormal enzyme activity (Gul et al., 2016; Röver et al., 1997).

properties

IUPAC Name

4-[4,7,8-trimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O4S/c1-12(2)10-11-25-19(28)17-18(24(5)21(25)29)23-20-26(13(3)14(4)27(17)20)15-6-8-16(9-7-15)32(22,30)31/h6-9,12H,10-11H2,1-5H3,(H2,22,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLQWVHURSGZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 42503978

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.